molecular formula C10H10O3 B092852 2-(Acetoacetyl)phenol CAS No. 16636-62-7

2-(Acetoacetyl)phenol

Cat. No. B092852
CAS RN: 16636-62-7
M. Wt: 178.18 g/mol
InChI Key: FAIACLOKYTYHSR-UHFFFAOYSA-N
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Description

2-(Acetoacetyl)phenol is a chemical compound that is part of a broader class of phenolic compounds known for their diverse applications and properties. Phenols are aromatic compounds that contain a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. They are known for their roles in chemical synthesis, as well as their biological activities.

Synthesis Analysis

The synthesis of phenolic compounds can be achieved through various methods. One such method is the direct acetylation in aqueous solution, which has been demonstrated to form acetate esters of phenolics, including 2,4-dichlorophenol and 1-naphthol, with improved gas chromatographic characteristics and high recovery rates from aqueous solutions . Although 2-(Acetoacetyl)phenol itself is not specifically mentioned, the methodology could potentially be applied to its synthesis given its phenolic nature.

Molecular Structure Analysis

The molecular structure of phenolic compounds can be complex and is often studied using techniques such as X-ray diffraction and computational methods like density functional theory (DFT). For instance, a related compound, (E)-2-Acetyl-4-(4-nitrophenyldiazenyl) phenol, has been characterized by IR, UV, and single crystal X-ray diffraction analysis, revealing its E configuration and the presence of C-H...O hydrogen bonds . Computational studies, including DFT, can optimize the molecular structure and predict properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) .

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including oxidative dimerization, which is often used to synthesize biphenols. However, this method can lead to mixtures of ortho- and para-connected regioisomers. The 'acetal method' has been proposed as a solution to enforce ortho regioselectivity and enable selective intramolecular reactions, which could be relevant for the synthesis of derivatives of 2-(Acetoacetyl)phenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, the introduction of acetyl groups can affect the compound's reactivity and physical characteristics. Theoretical studies, such as those using B3PW91 and Hartree-Fock methods, can provide insights into properties like HOMO and LUMO energy analysis, dipole moment, polarizability, and hyperpolarizability . Additionally, NMR spectroscopy can be used to elucidate structural peculiarities and confirm the identity of synthesized phenols .

Scientific Research Applications

  • Tautomeric Systems Study : 2-(Acetoacetyl)phenol has been investigated in tautomeric systems using spectroscopy. This research discussed the ability of an acceptor group to associate with protons in strong hydrogen bonds, which is significant in understanding chemical interactions and properties (Dudek & Dudek, 1967).

  • Biodegradable Thermoplastics : In the context of biodegradable plastics, the conversion of acetoacetyl-coenzyme A to polyhydroxybutyrate (PHB), a biodegradable thermoplastic, involved genes from Alcaligenes eutrophus. This process was explored in transgenic plants, highlighting the potential of 2-(Acetoacetyl)phenol derivatives in environmentally friendly plastic production (Poirier et al., 1992).

  • Antioxidant Properties : The antioxidant activity of phenolic compounds, including derivatives of 2-(Acetoacetyl)phenol, has been studied extensively. These compounds play a crucial role in preventing oxidative stress and related diseases (Dinis et al., 1994).

  • Phenol Inhibition in Enzymatic Processes : The inhibitory effects of phenol, a derivative of 2-(Acetoacetyl)phenol, on certain enzymatic processes have been explored. This includes its role as a competitive inhibitor in enzymatic reactions critical for understanding biochemical pathways and drug development (Simonsson et al., 1982).

  • Phenolic Extracts in Food and Beverage : Phenolic extracts, related to 2-(Acetoacetyl)phenol, have been evaluated for their antioxidant activities and health effects, particularly in foods, beverages, and spices. This research is significant for nutritional science and the development of food products with health benefits (Shahidi & Ambigaipalan, 2015).

  • Biodegradation Studies : The role of phenolic compounds in biodegradation processes, such as the degradation of pollutants like phenol, has been studied. This research is essential for environmental biotechnology and waste management applications (Tay et al., 2005).

properties

IUPAC Name

1-(2-hydroxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIACLOKYTYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168093
Record name 2-(Acetoacetyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetoacetyl)phenol

CAS RN

16636-62-7
Record name 2-(Acetoacetyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016636627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetoacetyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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